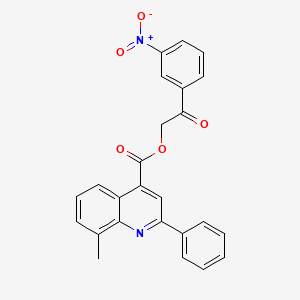

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinolin-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Chinolin-Derivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinolinkern, eine Nitrophenylgruppe und einen Oxoethylester umfasst. Sie ist aufgrund ihrer potentiellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinolin-4-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Chinolinkern: Der Chinolinkern kann durch die Skraup-Synthese synthetisiert werden, die die Kondensation von Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel wie Nitrobenzol beinhaltet.

Einführung der Phenylgruppe: Die Phenylgruppe kann über eine Friedel-Crafts-Alkylierungsreaktion eingeführt werden, bei der Benzol mit einem Alkylhalogenid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert.

Nitrierung der Phenylgruppe: Die Nitrophenylgruppe wird durch eine Nitrierungsreaktion eingeführt, bei der die Phenylgruppe mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure behandelt wird.

Bildung des Oxoethylesters: Der letzte Schritt beinhaltet die Veresterung des Chinolinderivats mit 2-Oxoethylchlorid in Gegenwart einer Base wie Pyridin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Nitration of the Phenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the phenyl group is treated with a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Oxoethyl Ester: The final step involves the esterification of the quinoline derivative with 2-oxoethyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinolin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Alkoholen eingehen.

Oxidation: Die Phenylgruppe kann mit Hilfe von Oxidationsmitteln wie Kaliumpermanganat zu Chinonderivaten oxidiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Substitution: Amine, Alkohole, Basenkatalysatoren.

Oxidation: Kaliumpermanganat, saure Bedingungen.

Hauptprodukte

Reduktion: 2-(3-Aminophenyl)-2-oxoethyl 8-methyl-2-phenylquinolin-4-carboxylat.

Substitution: Verschiedene substituierte Chinolinderivate.

Oxidation: Chinonderivate.

Wissenschaftliche Forschungsanwendungen

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinolin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt.

Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, darunter antimikrobielle und antitumorale Eigenschaften.

Medizin: Wird als potentieller Medikamentenkandidat aufgrund seiner einzigartigen strukturellen Merkmale erforscht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Sensoren eingesetzt.

Wissenschaftliche Forschungsanwendungen

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical sensors.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinolin-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Der Chinolinkern kann sich mit DNA interkalieren, ihre Funktion stören und zu potentiellen antitumoralen Effekten führen. Darüber hinaus kann die Verbindung bestimmte Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, was zu ihren antimikrobiellen Eigenschaften beiträgt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Phenylquinolin-4-carboxylat: Fehlt die Nitrophenyl- und die Oxoethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

8-Methyl-2-phenylquinolin-4-carboxylat: Ähnliche Struktur, jedoch ohne die Nitrophenylgruppe, was zu einer geringeren Reaktivität führt.

2-(3-Nitrophenyl)-2-oxoethyl Chinolin-4-carboxylat: Fehlen die Methyl- und Phenylgruppen, was sich auf die Gesamtstabilität und Aktivität auswirkt.

Einzigartigkeit

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinolin-4-carboxylat ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Nitrophenylgruppe verstärkt sein Potenzial als bioaktive Verbindung, während der Chinolinkern einen stabilen Rahmen für weitere Modifikationen bietet.

Eigenschaften

Molekularformel |

C25H18N2O5 |

|---|---|

Molekulargewicht |

426.4 g/mol |

IUPAC-Name |

[2-(3-nitrophenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C25H18N2O5/c1-16-7-5-12-20-21(14-22(26-24(16)20)17-8-3-2-4-9-17)25(29)32-15-23(28)18-10-6-11-19(13-18)27(30)31/h2-14H,15H2,1H3 |

InChI-Schlüssel |

MLXANUVTICFUAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11622083.png)

![(5E)-5-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622085.png)

![(5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622091.png)

![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11622100.png)

![Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11622107.png)

![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622110.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622114.png)

![3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B11622128.png)

![Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11622130.png)

![N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11622134.png)

![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11622145.png)

![2-[4-(3-Chlorophenyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622153.png)